molecular formula C9H15N3O11P2 B045696 Cytidine Diphosphate CAS No. 63-38-7

Cytidine Diphosphate

Cat. No.: B045696
CAS No.: 63-38-7
M. Wt: 403.18 g/mol
InChI Key: ZWIADYZPOWUWEW-XVFCMESISA-N
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Description

Cytidine-5'-diphosphate (CDP) is an essential nucleotide diphosphate that serves as a critical biosynthetic precursor and cofactor in a wide array of biochemical pathways. Its primary research value lies in its role as a key intermediate in the synthesis of membrane phospholipids, such as CDP-choline in the Kennedy pathway, and as a fundamental building block for the biosynthesis of nucleotide sugars, including CDP-glucose and CDP-ribitol, which are vital for cell wall polysaccharide formation in bacteria. Researchers utilize Cytidine-5'-diphosphate to study and modulate enzymatic activity in nucleotidyltransferases, investigate the mechanisms of phospholipid biosynthesis and its role in cell signaling, and explore nucleotide sugar metabolism in glycobiology. The mechanism of action for CDP involves its high-energy phosphoanhydride bonds, which provide the thermodynamic driving force for enzymatic reactions where it acts as a donor of its cytidine monophosphate (CMP) moiety. This makes it indispensable in in vitro assays for enzymes like CTP:phosphocholine cytidylyltransferase and various glycosyltransferases. As a high-purity, well-characterized standard, our Cytidine-5'-diphosphate is essential for advancing research in enzymology, metabolic disorders, and the development of novel antimicrobial agents targeting bacterial cell wall assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIADYZPOWUWEW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014481
Record name Cytidine diphosphate
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Molecular Weight

403.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CDP
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CAS No.

63-38-7
Record name Cytidine diphosphate
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Record name Cytidine diphosphate
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Record name Cytidine-5'-Diphosphate
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Record name Cytidine diphosphate
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Record name Cytidine 5'-(trihydrogen diphosphate)
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Record name CYTIDINE 5'-DIPHOSPHATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Biochemical Analysis

Biological Activity

Cytidine-5'-diphosphate (CDP) is a nucleotide that plays a crucial role in various biological processes, particularly in the synthesis of phospholipids and neurotransmitters. This article delves into the biological activity of CDP, emphasizing its neuroprotective effects, therapeutic applications, and underlying mechanisms.

Overview of Cytidine-5'-Diphosphate

CDP is a pyrimidine nucleotide that consists of a cytosine base, ribose sugar, and two phosphate groups. It is involved in the biosynthesis of phosphatidylcholine, a major component of cell membranes. The metabolism of CDP leads to the formation of choline and cytidine, which are essential for various cellular functions.

CDP exerts its biological effects primarily through the following mechanisms:

  • Neuroprotective Effects : CDP has been shown to reduce neuronal apoptosis and promote neuroplasticity, particularly in conditions of ischemia and neurodegeneration . It enhances the synthesis of membrane phospholipids, thereby stabilizing neuronal membranes during stress conditions .
  • Modulation of Neurotransmitter Levels : CDP administration has been linked to increased levels of norepinephrine and dopamine in the central nervous system (CNS), which may contribute to its cognitive-enhancing effects .
  • Influence on Brain Structure : Studies have demonstrated that CDP can increase gray matter volumes in specific brain regions associated with cognitive functions. For instance, a study involving methamphetamine-dependent patients revealed significant increases in gray matter volumes in areas such as the left middle frontal gyrus and right hippocampus following CDP treatment .

Clinical Applications

CDP has been investigated for its potential therapeutic benefits in various neurological disorders:

  • Stroke : Clinical trials have shown that CDP can improve functional outcomes and reduce neurological deficits in stroke patients. A pooled analysis indicated that CDP treatment resulted in better recovery outcomes compared to placebo .
  • Cognitive Impairment : In patients with mild vascular cognitive impairment and Alzheimer's disease, CDP has demonstrated improvements in cognitive performance and memory function .
  • Neurodegenerative Disorders : CDP has shown promise in treating conditions like glaucoma and other slowly progressing neurodegenerative diseases by enhancing neuronal health and function .

Case Studies

  • Methamphetamine Dependence : A randomized controlled trial examined the effects of CDP on brain structures and craving levels in methamphetamine users. Results indicated that CDP significantly reduced cravings and increased gray matter volumes associated with cognitive control .
  • Ischemic Optic Neuropathy : In a pilot study involving patients with non-arteritic ischemic optic neuropathy, treatment with CDP led to improvements in visual function, suggesting its potential utility in optic nerve disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity of CDP:

Study FocusFindingsReference
Stroke TreatmentImproved functional outcomes; reduced neurological deficits
Cognitive EnhancementIncreased memory performance; improved cognitive function in Alzheimer's patients
Methamphetamine DependenceReduced cravings; increased gray matter volumes in frontal and hippocampal regions
NeuroprotectionDecreased neuronal apoptosis; enhanced phospholipid synthesis

Scientific Research Applications

Cytidine-5'-diphosphate (CDP) is a crucial molecule in various biological processes, particularly in the synthesis of phospholipids and neurotransmitters. Its applications span several domains, including neuroprotection, cognitive enhancement, and treatment of neurological disorders. This article explores the scientific research applications of CDP, presenting comprehensive data and case studies.

Key Functions

  • Biosynthesis of Membrane Phospholipids : CDP is integral in synthesizing structural phospholipids in neuronal membranes, particularly phosphatidylcholine.
  • Neurotransmitter Regulation : It enhances the levels of neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system (CNS) .

Neuroprotection and Cognitive Enhancement

CDP-choline has been extensively studied for its neuroprotective properties, particularly in conditions involving neuronal injury or degeneration.

  • Neuroprotective Effects : Studies indicate that CDP-choline can reduce ischemic lesions in animal models and improve cognitive functions in patients with age-related dementia . For instance, a randomized clinical trial demonstrated improvements in cognitive ratings among patients with chronic cerebral ischemia treated with CDP-choline .
  • Memory Enhancement : CDP-choline has shown promise as a memory-enhancing agent in both aging populations and those with neurodegenerative diseases. A study involving maternal ingestion of CDP during pregnancy highlighted its positive impacts on neuronal development and memory function in offspring .

Treatment of Neurological Disorders

CDP-choline is being explored as a therapeutic agent for various neurological conditions.

  • Stroke and Traumatic Brain Injury : Its administration post-stroke or brain injury has been linked to improved recovery outcomes due to its role in membrane repair and neurotransmitter synthesis .
  • Addiction Treatment : Recent studies suggest that CDP-choline may aid in reducing cravings and improving cognitive functions in individuals with stimulant dependence, such as methamphetamine users . A clinical trial reported significant increases in gray matter volumes associated with reduced cravings after CDP treatment.

Pain Management

Research has identified the potential of CDP-choline as an antihyperalgesic agent.

  • Pain Models : In experimental models of neuropathic pain, intracerebroventricular administration of CDP-choline demonstrated significant reductions in pain sensitivity, suggesting its utility in managing chronic pain conditions .

Data Table: Summary of Key Studies on CDP Applications

Study ReferenceApplication AreaFindings
Pain ManagementSignificant antihyperalgesic effects observed in neuropathic pain models using CDP-choline.
NeuroprotectionImproved cognitive function and reduced ischemic lesions post-treatment with CDP-choline.
Cognitive EnhancementEnhanced memory performance and neuronal growth observed in offspring from mothers treated with CDP.
Stroke RecoveryIncreased rates of membrane phospholipid synthesis leading to improved recovery outcomes.
Addiction TreatmentReduction in cravings and increased gray matter volume associated with CDP treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares CDP with structurally or functionally related nucleotides and derivatives, emphasizing metabolic roles, structural distinctions, and clinical relevance.

Table 1: Comparative Analysis of CDP and Analogous Compounds

Compound Structure Metabolic Role Enzymatic Pathways Clinical Relevance
Cytidine-5′-diphosphate (CDP) Cytidine + pyrophosphate (zwitterionic form with protonated N3) Phospholipid biosynthesis (Kennedy pathway), nucleotide metabolism CDP-choline synthase, CDP-ethanolamine transferase, CDP-DAG synthase Precursor for neuroprotective agents (e.g., citicoline)
Cytidine-5′-monophosphate (CMP) Cytidine + single phosphate group Intermediate in pyrimidine salvage pathway, RNA synthesis Phosphorylation by CMP kinase to form CDP/CTP Limited direct use; substrate for nucleotide synthesis
Cytidine-5′-triphosphate (CTP) Cytidine + three phosphate groups RNA synthesis, lipid biosynthesis (e.g., phosphatidylcholine) CTP synthase, CTP:phosphocholine cytidylyltransferase Essential for cellular energy and membrane synthesis; no direct therapeutic use
CDP-choline (Citicoline) CDP linked to choline via phosphate ester Phosphatidylcholine synthesis, membrane repair Kennedy pathway: CDP-choline + DAG → PC + CMP Neuroprotection in stroke, dementia, and methamphetamine addiction
CDP-ethanolamine CDP linked to ethanolamine Phosphatidylethanolamine synthesis CDP-ethanolamine + DAG → PE + CMP Limited clinical data; primarily studied in lipid metabolism
Uridine-5′-diphosphate (UDP) Uridine + pyrophosphate Glycosylation (e.g., glycogen, glycoproteins), nucleotide metabolism UDP-glucose dehydrogenase, UDP-N-acetylglucosamine transferases Biomarker in purine/pyrimidine metabolism disorders; no direct therapeutic role

Structural Distinctions

  • Phosphorylation State : CDP contains two phosphate groups, distinguishing it from CMP (one phosphate) and CTP (three phosphates). The pyrophosphate bridge in CDP is asymmetrical, with P–O bond lengths differing between the anhydride oxygen atoms .
  • Zwitterionic Properties: CDP’s protonated N3 atom facilitates unique interactions in enzymatic binding, unlike non-zwitterionic analogs like UDP or ADP .
  • Derivative Modifications: CDP-choline and CDP-ethanolamine retain CDP’s core structure but append choline or ethanolamine, respectively, altering solubility and substrate specificity .

Metabolic Pathways

  • Kennedy Pathway: CDP-choline and CDP-ethanolamine are central to PC and PE synthesis, combining with diacylglycerol (DAG) to form phospholipids . In contrast, UDP primarily participates in carbohydrate metabolism .
  • Nucleotide Interconversion: CDP is interconvertible with CMP (via phosphorylation) and CTP (via CDP kinase), while CTP cannot directly form CDP-choline .
  • Degradation Mechanisms : CDP-Neu5Ac undergoes self-anhydride formation during degradation, a pathway absent in UDP-sialic acid derivatives .

Clinical and Pharmacological Relevance

  • CDP-choline (Citicoline) : Demonstrated efficacy in enhancing gray matter volume in methamphetamine-dependent patients and mitigating ischemic damage by stabilizing membranes .
  • CDP in Disease States : Reduced CDP levels correlate with disrupted pyrimidine metabolism in cancer cells (e.g., under TPP-resveratrol treatment) and chronic lymphocytic leukemia (CLL) lymphocytes .

Preparation Methods

Condensation Reactions Using Carbodiimide Reagents

The foundational chemical approach for CDP-derived compounds involves condensation reactions between cytidine monophosphate (CMP) and phosphate donors. Kennedy’s pioneering method used dicyclohexylcarbodiimide (DCC) in hydrous pyridine to link 5'-CMP and choline phosphate, yielding CDP-choline at approximately 50% efficiency. Key steps include:

  • Activation of Phosphate Groups : DCC facilitates the formation of a reactive intermediate by dehydrating the phosphate donor.

  • Nucleophilic Attack : The 5'-hydroxyl group of CMP attacks the activated phosphate, forming a phosphodiester bond.

  • Purification : Chromatography and crystallization isolate CDP derivatives from byproducts like cytidine diphosphate ethanolamine.

Table 1: Chemical Synthesis Parameters for CDP Derivatives

MethodReagentsYield (%)Purity (%)
DCC-PyridineDCC, Pyridine50.085–90
MorpholidateMorpholine, DCC50.088–92
p-ToluenesulfonylTsCl, HMPA45.082–87

Enzymatic Production via CDP-Diacylglycerol Synthase

Substrate Phosphorylation and Acylation

Enzymatic routes leverage CDP-diacylglycerol synthase (CDS) to produce CDP-containing phospholipids. A three-step procedure converts glycerol to CDP-diacylglycerol:

  • Glycerol Phosphorylation : Glycerokinase phosphorylates glycerol to sn-glycerol-3-phosphate (G3P).

  • Acylation : G3P acyltransferase adds acyl groups to form phosphatidic acid (PA).

  • CDP Activation : CDS catalyzes the reaction between PA and CTP, producing CDP-diacylglycerol.

This method achieves 30% overall yield and avoids labor-intensive chemical purification, though it requires specialized enzymes and cofactors.

Optimization of Enzyme Kinetics

Kinetic studies reveal that CDS activity depends on magnesium ions (Mg²⁺) and optimal pH (7.5–8.0). Substrate inhibition occurs at CTP concentrations above 5 mM, necessitating fed-batch strategies for industrial-scale production.

Biological Synthesis Using Engineered Pichia pastoris

Metabolic Engineering for CDP-Choline Biosynthesis

Recent advances employ Pichia pastoris for one-step CDP-choline synthesis, demonstrating the potential for in vivo CDP production. Key modifications include:

  • Overexpression of Choline Kinase (CK) and CTP:Phosphocholine Cytidylyltransferase (CCT) to enhance choline-to-CDP-choline flux.

  • Heterologous Transporters : Saccharomyces cerevisiae Hnm1 improves choline uptake, increasing CDP-choline titers 55-fold.

Table 2: Fermentation Parameters for CDP-Choline Production

Strain ModificationCDP-Choline Titer (g/L)ATP Increase (%)
Wild-Type0.07
CK + CCT Overexpression1.2015
Hnm1 + Citrate Synthase6.00120

ATP Generation and Substrate Utilization

ATP availability limits CDP synthesis in biological systems. Engineering ATP-generating pathways—such as citrate synthase overexpression—boosted CDP-choline production by 120%, underscoring the link between energy metabolism and nucleotide biosynthesis.

Industrial-Scale Purification Techniques

Chromatographic Methods

Ion-exchange chromatography (IEC) remains the gold standard for CDP purification. A Poros 50 HQ column with ammonium bicarbonate gradients achieves >95% purity for CDP derivatives, as demonstrated in CTPɣS synthesis.

Crystallization and Lyophilization

Post-chromatography, CDP is crystallized using ethanol precipitation and lyophilized under argon to prevent oxidation. This preserves the labile phosphate groups, critical for maintaining bioactivity .

Q & A

Q. What enzymatic pathways are involved in CDP biosynthesis, and how can they be assayed in vitro?

CDP biosynthesis occurs via sequential phosphorylation: cytidine-5'-monophosphate (CMP) is phosphorylated to CDP by CMP kinase (CMPK), followed by CDP kinase (CDPK)-mediated conversion to CTP. Assaying these steps involves:

  • Radiolabeled substrates : Track phosphate incorporation using [γ-32P]ATP.
  • Coupled enzyme assays : Monitor ATP consumption via spectrophotometric NADH oxidation.
  • HPLC analysis : Use a 50 mM K₂HPO₄ mobile phase (pH 6, 260 nm detection) to quantify CDP and intermediates .

Q. How can CDP stability be assessed during experimental workflows?

CDP degradation under varying pH, temperature, and storage conditions can be evaluated using:

  • Time-course HPLC : Monitor peak area reduction at 260 nm.
  • Mass spectrometry (MS) : Identify degradation products (e.g., CMP) via fragmentation patterns.
  • Stabilizing agents : Add 2–8°C storage with desiccants to minimize hydrolysis .

Q. What role does CDP play in phospholipid synthesis, and how is this pathway regulated?

CDP is a precursor for phosphatidylcholine (PC) synthesis via CDP-choline. Regulation occurs through:

  • Substrate availability : CTP and phosphocholine levels control CDP-choline formation.
  • Enzyme kinetics : Choline phosphate cytidylyltransferase (CCT) activity is rate-limiting.
  • Transcriptional control : Nutrient stress upregulates CCT expression in yeast models .

Advanced Research Questions

Q. How can metabolic engineering optimize CDP-choline production in yeast, and what bottlenecks persist?

Strategies include:

  • Overexpression of CMPK and CDPK : Enhances phosphorylation efficiency.
  • ATP regeneration systems : Co-expression of polyphosphate kinases improves ATP availability.
  • Competing pathway disruption : Deletion of HIS4 and CDA reduces metabolic分流. Current bottlenecks include feedback inhibition of CCT and redox imbalance, limiting yields to ~85% molar efficiency .

Q. How do structural interactions between CDP and enzymes like cytidine monophosphate kinase (CMPK) influence catalytic activity?

X-ray crystallography (e.g., PDB ID: 2CMK) reveals:

  • Active-site coordination : CDP’s phosphate groups bind Mg²⁺ ions, stabilizing the transition state.
  • Conformational changes : The "lid" domain of CMPK closes upon CDP binding, enhancing specificity. Mutagenesis studies (e.g., Asp152Ala) disrupt Mg²⁺ coordination, reducing kcat by >90% .

Q. What methodologies resolve contradictions in reported enzymatic activity of CDP-related kinases?

Discrepancies arise from assay conditions (e.g., ionic strength, ATP:Mg²⁺ ratios). Standardization steps:

  • Pre-equilibration : Pre-incubate enzymes with Mg²⁺ to avoid chelation artifacts.
  • Coupled assays : Use pyruvate kinase/lactate dehydrogenase to maintain ATP/ADP homeostasis.
  • Structural validation : Compare kinetic data with crystallographic binding modes .

Q. How can CDP’s role in nerve regeneration be modeled in vivo, and what biomarkers are relevant?

Preclinical models include:

  • Sciatic nerve crush in rats : Topical CDP-choline (100 mg/kg/day) improves axon density and myelin thickness.
  • Biomarkers : Quantify malondialdehyde (MDA) for oxidative stress and ELISA for neurotrophic factors (e.g., NGF).
  • Functional assays : Electrophysiology (e.g., compound muscle action potentials) assesses recovery .

Data Analysis and Technical Challenges

Q. How do gradient open port sampling (OPS) systems improve detection of CDP-protein interactions?

OPS coupled with LC-MS enables:

  • Non-specific binding reduction : Use ACN gradients (5–95%) to desorb weakly bound metabolites.
  • High-throughput screening : Identify CDP interactions with RNase A or β-lactoglobulin via shifted retention times.
  • Quantitative binding constants : Fit data to Langmuir isotherms using Scatchard plots .

Q. What computational tools predict CDP’s metabolic flux in pathway networks?

Tools include:

  • COBRApy : Simulate CDP-choline synthesis under ATP-limiting conditions.
  • BRENDA Database : Extract kinetic parameters (e.g., Km for CMPK = 0.2 mM).
  • KEGG Mapper : Map CDP to nucleotide metabolism (PATH: ko00230) .

Contradictions and Emerging Insights

Q. Why do CDP-choline yields vary between S. cerevisiae and P. pastoris systems?

P. pastoris achieves 29.7 g/L CDP-choline (vs. 13.5 g/L in S. cerevisiae) due to:

  • Enhanced ATP synthase activity : GS-sATP6 strain improves ATP regeneration.
  • Halotolerance : Engineered choline kinases function optimally at high salt (≥1 M NaCl).
  • Redox balance : Lower NADH/NAD+ ratio minimizes byproduct formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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